{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate
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Overview
Description
{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a complex organic compound that features a triazine ring, a piperidine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Piperidine Ring: The piperidine ring is attached through a series of condensation reactions.
Formation of the Carbodithioate Group: The carbodithioate group is introduced using carbon disulfide and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine groups.
Reduction: Reduction reactions can target the triazine ring and the carbodithioate group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, while the piperidine and carbodithioate groups can modulate these interactions. This compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar functional group used in various chemical reactions.
Uniqueness
What sets {4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a triazine ring, piperidine ring, and carbodithioate group provides unique reactivity and interaction profiles.
Properties
Molecular Formula |
C18H23ClN6OS2 |
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Molecular Weight |
439.0 g/mol |
IUPAC Name |
[4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 2-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C18H23ClN6OS2/c1-11-5-3-4-8-25(11)18(27)28-10-15-22-16(20)24-17(23-15)21-13-9-12(19)6-7-14(13)26-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H3,20,21,22,23,24) |
InChI Key |
PXHJYSYQTXSUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=S)SCC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)OC)N |
Origin of Product |
United States |
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